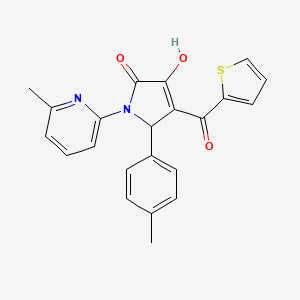

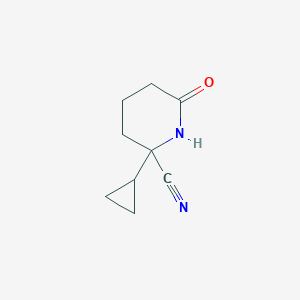

![molecular formula C8H21N3 B2772615 N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine CAS No. 1211452-85-5](/img/structure/B2772615.png)

N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine” is an important type of low-level fatty diamine compound. It is mainly used in the production of dyes, D213 ion exchange resins, and can also be used as an epoxy resin curing agent and promoter, gasoline additive, plastic antistatic agent, lubricating oil detergent, antioxidant, emulsifier, fabric softener, oil and cyanide-free zinc plating additive, asphalt anti-stripping agent, fiber and leather treatment agent, and bactericide .

Synthesis Analysis

“N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine” is usually synthesized by the reaction of 1,3-dibromopropane and methylamine under alkaline conditions. The specific steps are to first add 1,3-dibromopropane and methylamine to a suitable solvent, then add an alkali such as sodium hydroxide (NaOH), stir the mixed solution and control the temperature, after the reaction product precipitates, it is purified by crystallization or distillation to obtain "N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine" .Molecular Structure Analysis

The molecular structure of “N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine” can be found in various databases such as the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

The physical and chemical properties of “N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine” include a melting point of -78.72°C, a boiling point of 145 °C (lit.), a density of 0.817 g/mL at 25 °C (lit.), and a refractive index of n 20/D 1.438 (lit.). It is fully miscible in water .Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Atmospheric Chemistry

N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine and its derivatives play a significant role in atmospheric chemistry. Research conducted by Elm et al. (2016) highlights the strong hydrogen-bonded molecular interactions between atmospheric diamines, including N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine, and sulfuric acid. These interactions are pivotal for understanding the formation of new atmospheric particles, with certain diamines providing similar or even more favorable reaction free energies compared to well-studied monoamines like dimethylamine. The study provides insights into how these diamines, particularly those with secondary amino groups, can efficiently stabilize sulfuric acid complexes, potentially impacting atmospheric particle formation processes (Elm et al., 2016).

Chemical Synthesis and Reactivity

Another aspect of scientific research on N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine focuses on its reactivity and potential applications in chemical synthesis. For instance, research by Ewin and Hill (1979) on bis(thioimidates) involves the synthesis and characterization of compounds related to N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine. These studies contribute to our understanding of the structural properties and reactivity of such compounds, which can be crucial for developing new materials and chemical processes (Ewin & Hill, 1979).

Magnetic Properties and Coordination Chemistry

Further, the unique properties of N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine derivatives are explored in coordination chemistry and materials science. Chattopadhyay et al. (2007) synthesized a novel thiocyanato-bridged one-dimensional nickel(II) polymer using a derivative of N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine. This research reveals the compound's metamagnetic properties and its potential applications in designing new magnetic materials (Chattopadhyay et al., 2007).

Environmental and Green Chemistry

The application of N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine in environmental science and green chemistry is another area of interest. Studies by Zheng et al. (2017) investigate the catalytic hydrogenation of dimethyl malonate to 1,3-propanediol using copper/silica catalysts, highlighting the role of diamine derivatives in enhancing catalytic efficiency and selectivity. This research contributes to the development of sustainable chemical processes, offering insights into the utilization of diamine-based catalysts for environmental applications (Zheng et al., 2017).

Safety and Hazards

“N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine” is an organic base compound with certain corrosiveness and irritability. It should avoid skin and eye contact and avoid inhaling vapors. When using it, appropriate personal protective equipment such as gloves, goggles, and protective clothing should be worn. It should be used in a well-ventilated place and away from fire sources to avoid the generation of dangerous gases .

Eigenschaften

IUPAC Name |

N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3/c1-9-6-7-10-5-4-8-11(2)3/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYYWWIGUCNXMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNCCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

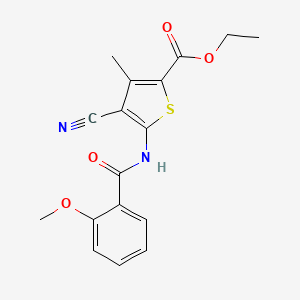

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2772533.png)

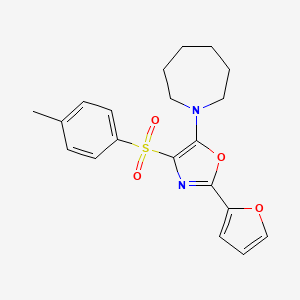

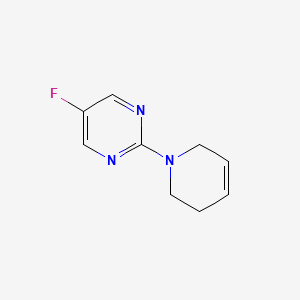

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2772535.png)

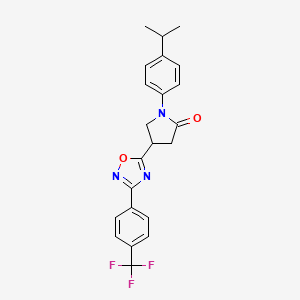

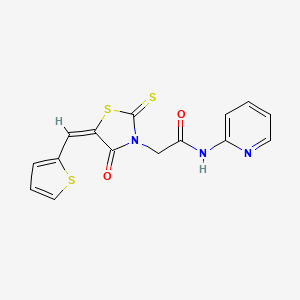

![2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2772541.png)

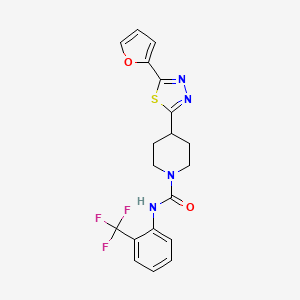

![4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one](/img/structure/B2772552.png)

![{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2772553.png)

![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2772555.png)